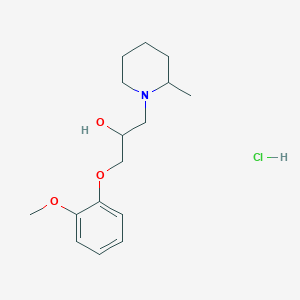

1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

説明

This compound is a propan-2-ol derivative featuring a 2-methoxyphenoxy group and a 2-methylpiperidin-1-yl substituent. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications. The 2-methoxyphenoxy moiety is structurally similar to carvedilol derivatives, which are known for dual α1/β1-adrenolytic activity . The 2-methylpiperidinyl group may influence receptor binding kinetics and selectivity compared to other amine-containing analogs .

特性

IUPAC Name |

1-(2-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.ClH/c1-13-7-5-6-10-17(13)11-14(18)12-20-16-9-4-3-8-15(16)19-2;/h3-4,8-9,13-14,18H,5-7,10-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFIZOJNFSEFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(COC2=CC=CC=C2OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, with the CAS number 1210162-02-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 315.84 g/mol

- IUPAC Name : 1-(2-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol; hydrochloride

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is hypothesized to act as a selective modulator of certain receptors, potentially influencing dopaminergic and serotonergic pathways. This modulation can lead to various physiological effects, including alterations in mood and cognition.

Antifungal Properties

Recent studies have indicated that compounds similar to this compound exhibit antifungal activity. For instance, derivatives containing piperidine structures have shown efficacy against fungal strains such as Aspergillus flavus and Fusarium verticillioides by disrupting ergosterol synthesis, a crucial component of fungal cell membranes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound may possess cytotoxic properties against various cancer cell lines. For example, compounds with similar structural motifs have been reported to induce apoptosis in HeLa and MCF-7 cells at specific concentrations, suggesting a potential role in cancer therapy .

Study 1: Antifungal Activity Assessment

A study evaluated the antifungal effects of several piperidine derivatives, including those related to this compound. The results indicated significant inhibition of fungal growth at concentrations as low as 7.8 µg/mL, highlighting the compound's potential utility in treating fungal infections .

Study 2: Cytotoxicity Profile

Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The study found that certain derivatives exhibited IC values below 25 µg/mL against HeLa cells, indicating strong anticancer activity. Importantly, these compounds displayed selective toxicity, sparing normal cells from significant damage .

Comparative Data Table

科学的研究の応用

Pharmaceutical Applications

1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is categorized under organic compounds and has potential pharmaceutical applications due to its structural attributes. Its mechanism of action involves interactions with specific biological targets, such as enzymes and receptors, which can lead to various pharmacological effects.

Potential Therapeutic Uses

- Neurological Disorders : The compound's piperidinyl structure suggests potential use in treating neurological conditions by modulating neurotransmitter systems.

- Cardiovascular Health : Similar compounds have shown efficacy in cardiovascular applications, indicating that this compound may also have beneficial effects in heart-related diseases.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves several key steps:

- Formation of the Methoxyphenoxy Group : This step is crucial for establishing the compound's core structure.

- Piperidine Integration : The addition of the piperidinyl moiety enhances the compound's biological activity.

Common solvents used in the synthesis include dichloromethane or ethanol, and careful control of reaction conditions (temperature and pressure) is necessary to achieve optimal yields .

Binding Affinity Studies

Research indicates that compounds with similar structures often exhibit significant biological activities due to their ability to influence receptor-mediated processes. Detailed studies on binding affinities are essential for understanding the therapeutic potential of this compound. For example, studies could explore its interaction with serotonin or dopamine receptors, which are critical in various neurological disorders .

Case Study: Antidepressant Activity

A case study investigated the antidepressant-like effects of structurally related compounds in animal models. These studies highlighted how modifications in the methoxyphenoxy group could enhance binding affinity to serotonin receptors, suggesting that this compound may exhibit similar properties .

類似化合物との比較

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural features and activities of analogous compounds:

Key Findings

Adrenergic Receptor Affinity: The target compound’s 2-methylpiperidinyl group may confer α1-adrenolytic activity, similar to carvedilol’s 2-methoxyphenoxyethylamino moiety . However, carvedilol’s carbazolyloxy group enhances β1-blockade, which the target compound lacks. Bevantolol’s β1-selectivity arises from its 3,4-dimethoxyphenethylamino group, whereas the target compound’s 2-methylpiperidine may favor α1-blockade .

Ion Channel Modulation: VU573, a benzimidazole derivative, inhibits GIRK channels (IC50: 1.9 μM) . The target compound’s phenoxy-propanol structure may similarly interact with ion channels, though its piperidinyl group could alter potency.

Synthetic and Physicochemical Properties: Nadolol’s tert-amino and naphthyloxy groups contribute to its non-selective β-blockade and long half-life . The target compound’s methoxyphenoxy group may improve bioavailability compared to naphthyloxy analogs. Derivatives of (R,S)-9 with indolyloxy substituents exhibit reduced β-adrenolytic activity compared to carvedilol, suggesting that the indole ring’s position affects receptor interaction .

Clinical Implications: The absence of a carbazole moiety (as in carvedilol) may reduce the target compound’s risk of lipid peroxidation-related side effects but could also limit its β-blocking efficacy .

準備方法

Nucleophilic Epoxide Ring-Opening

The core scaffold of 1-(2-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol is constructed via epoxide ring-opening reactions. A representative pathway involves:

- Synthesis of 2-[(2-Methoxyphenoxy)methyl]oxirane :

- Piperidine Substitution :

Table 1: Reaction Conditions for Key Intermediates

| Intermediate | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 2-[(2-Methoxyphenoxy)methyl]oxirane | Epibromohydrin, K$$2$$CO$$3$$ | 50°C | 36 h | 82% |

| Propan-2-ol derivative | 2-Methylpiperidine, Pyridine | 100°C | 6 h | 85% |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrogen chloride gas in anhydrous diethyl ether. Crystallization is optimized by slow evaporation, yielding needle-shaped crystals with >99% purity.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

- Epoxide Synthesis : Polar aprotic solvents (acetonitrile) enhance reaction rates by stabilizing transition states.

- Amine Alkylation : Isopropanol improves nucleophilicity of 2-methylpiperidine, while pyridine mitigates side reactions.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (Epoxide) | Yield (Alkylation) |

|---|---|---|---|

| Acetonitrile | 37.5 | 82% | – |

| Isopropanol | 19.9 | – | 85% |

| Tetrahydrofuran | 7.6 | 68% | 72% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- $$ ^1H $$-NMR (600 MHz, CDCl$$_3$$) :

- HRMS (ESI) :

Industrial-Scale Considerations

Process Intensification

- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.

- Crystallization Dynamics : Controlled cooling (0.5°C/min) prevents polymorphism in hydrochloride salts.

Q & A

Basic: What are the recommended synthesis methods and purification techniques for this compound?

Methodological Answer:

The synthesis typically involves a multi-step nucleophilic substitution or coupling reaction. For example:

Step 1: React 2-methoxyphenol with epichlorohydrin to form the epoxide intermediate.

Step 2: Open the epoxide with 2-methylpiperidine under basic conditions to yield the propan-2-ol backbone.

Step 3: Hydrochloride salt formation via treatment with HCl in anhydrous ethanol.

Purification:

- Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals.

- Column Chromatography: Employ silica gel with a gradient of ethyl acetate and hexane (e.g., 3:7 to 7:3) to remove byproducts.

- HPLC: For analytical purity (>95%), use a C18 column with acetonitrile/water (0.1% TFA) .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound?

Methodology:

- Controlled Assays: Measure solubility in DMSO, water, and ethanol at 25°C and 37°C under nitrogen to prevent oxidation.

- pH Dependence: Test solubility at pH 2–8 (using HCl/NaOH) to assess ionizable groups. Hydrochloride salts often show pH-dependent solubility .

- Analytical Validation: Use LC-MS to quantify dissolved compound and detect degradation products (e.g., hydrolysis of the methoxyphenoxy group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。